
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a pyrazole ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the reaction of 1,5-dimethylpyrazole with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydronaphthalene moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-thiol
Uniqueness
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-15(10-16-18(11)2)17-21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h7-10,17H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQUMRJQBDHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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